REACTION_CXSMILES
|
[S:1]1CC[NH:3][CH2:2]1.[CH:6]1[C:11]([CH:12]=O)=[CH:10][C:9]2[O:14][CH2:15][O:16][C:8]=2[CH:7]=1.NC[CH2:19][C:20]([OH:22])=O.C(O)(=[O:25])C>>[O:16]1[C:8]2[CH:7]=[CH:6][C:11]([CH:12]=[C:19]3[S:1][C:2](=[O:25])[NH:3][C:20]3=[O:22])=[CH:10][C:9]=2[O:14][CH2:15]1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
S1CNCC1
|
Name
|
|
Quantity
|
15.6 g
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C=C1C=O)OCO2
|
Name
|
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
NCCC(=O)O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 3 h at 100° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 100 ml round bottom flask were placed
|
Type
|
TEMPERATURE
|
Details
|
slowly cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
while the desired condensation product
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Type
|
FILTRATION
|
Details
|
The crystals were filtered
|
Type
|
WASH
|
Details
|
washed with acetic acid (rt.) and water
|
Type
|
CUSTOM
|
Details
|
than recrystallized from DME (25 ml)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
O1COC2=C1C=CC(=C2)C=C2C(NC(S2)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[S:1]1CC[NH:3][CH2:2]1.[CH:6]1[C:11]([CH:12]=O)=[CH:10][C:9]2[O:14][CH2:15][O:16][C:8]=2[CH:7]=1.NC[CH2:19][C:20]([OH:22])=O.C(O)(=[O:25])C>>[O:16]1[C:8]2[CH:7]=[CH:6][C:11]([CH:12]=[C:19]3[S:1][C:2](=[O:25])[NH:3][C:20]3=[O:22])=[CH:10][C:9]=2[O:14][CH2:15]1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
S1CNCC1
|
Name
|
|
Quantity
|
15.6 g
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C=C1C=O)OCO2
|
Name
|
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
NCCC(=O)O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 3 h at 100° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 100 ml round bottom flask were placed
|
Type
|
TEMPERATURE
|
Details
|
slowly cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
while the desired condensation product
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Type
|
FILTRATION
|
Details
|
The crystals were filtered
|
Type
|
WASH
|
Details
|
washed with acetic acid (rt.) and water
|
Type
|
CUSTOM
|
Details
|
than recrystallized from DME (25 ml)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
O1COC2=C1C=CC(=C2)C=C2C(NC(S2)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |